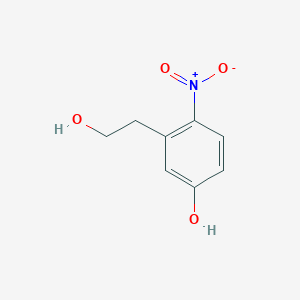

3-(2-Hydroxyethyl)-4-nitrophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-4-nitrophenol |

InChI |

InChI=1S/C8H9NO4/c10-4-3-6-5-7(11)1-2-8(6)9(12)13/h1-2,5,10-11H,3-4H2 |

InChI Key |

FOVSSCXIQDGJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathways for 3 2 Hydroxyethyl 4 Nitrophenol

Classical Approaches to Nitrophenol and Hydroxyethyl (B10761427) Phenol (B47542) Core Construction

The classical synthesis of the 3-(2-Hydroxyethyl)-4-nitrophenol structure typically involves a two-step process: the formation of the hydroxyethyl phenol core followed by nitration.

The synthesis of the hydroxyethyl phenol precursor, specifically 2-(2-hydroxyethyl)phenol, can be achieved through various classical methods. One common approach involves the reduction of a corresponding acetylphenol. For instance, o-hydroxyacetophenone can be reduced to 2-(1-Hydroxyethyl)phenol. Another route involves the oxyalkylation of a protected phenol, such as 2,6-di-tert-butylphenol, with ethylene (B1197577) oxide, followed by dealkylation to yield 4-(2-hydroxyethyl)phenol. google.com

The subsequent nitration of the hydroxyethyl phenol core is a critical step. Traditional nitration methods for phenols often employ a mixture of nitric acid and sulfuric acid. ukessays.com However, these methods can lead to a mixture of ortho and para isomers and may require harsh conditions. ukessays.comprepchem.com For example, the direct nitration of phenol with dilute nitric acid can produce both o-nitrophenol and p-nitrophenol. ukessays.com The separation of these isomers can be challenging. An alternative classical method involves the diazotization of a corresponding nitroaniline followed by hydrolysis. For instance, m-nitrophenol can be prepared from m-nitroaniline through diazotization and subsequent heating with water. orgsyn.org

A plausible classical route to 3-(2-Hydroxyethyl)-4-nitrophenol would first involve the synthesis of 3-(2-hydroxyethyl)phenol. This could potentially be achieved by adapting methods used for other hydroxyethyl phenols. The subsequent step would be the nitration of this intermediate. The hydroxyl and hydroxyethyl groups are both ortho-, para-directing. Therefore, direct nitration would likely lead to a mixture of isomers, necessitating careful control of reaction conditions and purification steps to isolate the desired 3-(2-Hydroxyethyl)-4-nitrophenol.

Modern Catalytic Syntheses of 3-(2-Hydroxyethyl)-4-nitrophenol and its Precursors

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of complex organic molecules like 3-(2-Hydroxyethyl)-4-nitrophenol. These approaches often utilize catalysts to control the reaction's outcome and improve yields.

Transition Metal-Catalyzed Routes (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted phenols. chemistryviews.org Palladium-catalyzed cross-coupling reactions, such as the Kosugi–Migita–Stille reaction, are powerful tools for forming carbon-carbon bonds. nih.gov For instance, unsymmetrical 1,4-dialkenyl-2,3-dinitrobenzenes can be prepared through sequential palladium-catalyzed cross-couplings. nih.gov While not a direct synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol, this demonstrates the potential of palladium catalysis in constructing highly substituted aromatic rings.

A potential palladium-catalyzed route to a precursor of 3-(2-Hydroxyethyl)-4-nitrophenol could involve the coupling of an appropriate aryl halide with a hydroxyethyl-containing building block. Subsequent nitration would then yield the final product. Palladium catalysts are also employed in reductive cyclization reactions, which could be adapted for the synthesis of related heterocyclic structures. nih.govnih.gov

Organocatalytic and Biocatalytic Systems for Directed Synthesis

Organocatalysis and biocatalysis have emerged as powerful strategies for enantioselective and regioselective synthesis, aligning with the principles of green chemistry.

Organocatalytic approaches could potentially be employed for the regioselective nitration of a 3-(2-hydroxyethyl)phenol precursor. While specific organocatalytic methods for this exact transformation are not widely reported, the field is rapidly advancing.

Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes, such as hydrogenases, can be used for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions. chemrxiv.org This is particularly relevant for the synthesis of aminophenol derivatives, which can be precursors to nitrophenols through subsequent oxidation and nitration steps. Ketoreductases (KREDs) have been successfully used for the highly diastereoselective synthesis of substituted cyclobutanols, highlighting the potential of enzymes in controlling stereochemistry. nih.gov A chemoenzymatic approach could involve the use of enzymes to introduce the hydroxyethyl group with specific stereochemistry, followed by a chemical nitration step. For example, para-nitrophenol (pNP)-tagged sialosides have been synthesized chemoenzymatically using a one-pot three-enzyme system. nih.gov

Microwave-Assisted and Photochemical Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve yields. A one-pot, three-component cascade reaction under microwave irradiation has been reported for the synthesis of a related 3,4-dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one. scispace.com This demonstrates the feasibility of using microwave technology for the rapid assembly of complex molecules containing both hydroxyethyl and nitro functionalities.

Photochemical methods offer unique pathways for chemical transformations. The photolysis of nitrophenols has been studied as a potential source of atmospheric nitrous acid (HONO). rsc.orgrsc.org While this is an environmental application, the underlying photochemical principles could potentially be harnessed for synthetic purposes. Photocatalytic enhancements using plasmonic nanostructures, such as gold-copper nanostructures, have been shown to significantly increase the rate of reduction of 4-nitrophenol (B140041). acs.org This suggests that photocatalysis could be a viable strategy for transformations involving the nitro group in the synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol.

Regioselective and Stereoselective Control in 3-(2-Hydroxyethyl)-4-nitrophenol Synthesis

Achieving regioselective and stereoselective control is paramount in the synthesis of a specific isomer like 3-(2-Hydroxyethyl)-4-nitrophenol.

Regioselectivity in the nitration of phenols is a well-studied area. The directing effects of the substituents on the aromatic ring play a crucial role. In the case of 3-(2-hydroxyethyl)phenol, both the hydroxyl and the hydroxyethyl groups are ortho-, para-directing. This would lead to a mixture of products upon direct nitration. To achieve regioselectivity, one might employ a directing group or use specific nitrating agents. For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the facile, high-yield, and regioselective synthesis of ortho-nitrophenols. umich.eduresearchgate.net This reagent has shown excellent regioselectivity for the less hindered ortho position in various hydroxy heterocycles. researchgate.net Another approach involves the use of trifluoroacetyl nitrate, generated in situ, for the regioselective nitration of indoles under non-acidic and non-metallic conditions. nih.govresearchgate.net Such methods could potentially be adapted to control the position of nitration on the 3-(2-hydroxyethyl)phenol core.

Stereoselectivity becomes a factor if the hydroxyethyl group contains a chiral center, leading to (R)- or (S)-3-(2-hydroxy-1-phenylethyl)-4-nitrophenol. Achieving stereocontrol often requires the use of chiral catalysts or auxiliaries. As mentioned earlier, biocatalysis with enzymes like ketoreductases offers a powerful tool for stereoselective reductions to create chiral alcohols. nih.gov Similarly, stereoselective synthesis of complex cyclic structures has been achieved through various catalytic methods. nih.govrsc.org A synthetic strategy for an enantiomerically pure 3-(2-Hydroxyethyl)-4-nitrophenol would likely involve an early-stage stereoselective synthesis of the chiral hydroxyethyl side chain, followed by its attachment to the phenolic ring and subsequent nitration.

Green Chemistry Principles and Sustainable Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

In the context of 3-(2-Hydroxyethyl)-4-nitrophenol synthesis, several green approaches can be considered. The use of water as a solvent is a key aspect of green chemistry. acs.org The direct synthesis of para-nitrophenyl (B135317) glycosides from reducing sugars has been demonstrated in water. acs.org

Catalysis is a cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily separated and recycled, is highly desirable. For example, gold nanoparticles supported on ceria nanorods have been used as a recyclable catalyst for the reduction of p-nitrophenol. rsc.org Similarly, metal nanoparticles deposited on magnetic supports offer a readily recyclable catalytic system. mdpi.com

Biocatalysis, as discussed previously, is inherently a green technology, utilizing enzymes that operate under mild conditions and are biodegradable. chemrxiv.org The use of plant extracts for the green synthesis of metal nanoparticles for catalytic applications further enhances the sustainability of the process. nih.gov

Economical and environmentally friendly synthetic routes are also a focus of green chemistry. Studies have been conducted to develop economical paths for nitrophenol synthesis by controlling physical parameters like temperature and concentration, thereby avoiding the need for costly and potentially hazardous catalysts and solvents. paspk.org

The development of synthetic routes that minimize waste and maximize atom economy is a central goal. One-pot reactions and cascade reactions, where multiple transformations occur in a single reaction vessel, are examples of such efficient processes. scispace.com

Below is an interactive data table summarizing various synthetic approaches discussed:

Table 1: Summary of Synthetic Approaches

| Section | Approach | Key Features | Potential Application to 3-(2-Hydroxyethyl)-4-nitrophenol Synthesis |

|---|---|---|---|

| 2.1 | Classical Nitration | Use of nitric and sulfuric acids. ukessays.com | Nitration of a 3-(2-hydroxyethyl)phenol precursor. |

| 2.1 | Diazotization | Conversion of anilines to phenols. orgsyn.org | Synthesis of the nitrophenol core from a corresponding nitroaniline. |

| 2.2.1 | Palladium Catalysis | Cross-coupling reactions for C-C bond formation. nih.gov | Construction of the substituted aromatic ring. |

| 2.2.2 | Biocatalysis | Use of enzymes for selective transformations. chemrxiv.orgnih.gov | Stereoselective synthesis of the hydroxyethyl group or chemoselective reductions. |

| 2.2.3 | Microwave-Assisted Synthesis | Accelerated reaction times and improved yields. scispace.com | Rapid assembly of the final product or its precursors. |

| 2.2.3 | Photochemistry | Light-induced reactions. rsc.orgacs.org | Potential for unique transformations involving the nitro group. |

| 2.3 | Regioselective Nitration | Use of specific reagents like CAN. umich.eduresearchgate.net | Controlled introduction of the nitro group at the desired position. |

| 2.4 | Green Catalysis | Use of recyclable catalysts and green solvents. nih.govrsc.org | Sustainable synthesis with reduced environmental impact. |

Atom Economy and Waste Minimization Strategies

A primary goal in green chemistry is to design synthetic routes with high atom economy, a concept that measures how many atoms from the starting materials are incorporated into the final desired product. sci-hub.se A plausible and direct route to 3-(2-Hydroxyethyl)-4-nitrophenol involves the electrophilic nitration of 3-(2-hydroxyethyl)phenol.

The traditional method for nitrating phenolic compounds often employs a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). sci-hub.se While effective, this method generates significant waste. The sulfuric acid, acting as a catalyst and dehydrating agent, is not incorporated into the final product and requires neutralization, leading to the formation of large quantities of salt waste.

The theoretical atom economy for the core reaction can be calculated as follows:

C₈H₁₀O₂ + HNO₃ → C₈H₉NO₄ + H₂O

This calculation reveals a high theoretical efficiency. However, it does not account for reagents like sulfuric acid that are used in stoichiometric or greater amounts and end up as waste.

Table 1: Theoretical Atom Economy in the Synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol

| Reactant | Formula | Molecular Weight (g/mol) | Product | Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-(2-Hydroxyethyl)phenol | C₈H₁₀O₂ | 138.16 | 3-(2-Hydroxyethyl)-4-nitrophenol | C₈H₉NO₄ | 183.16 |

| Nitric Acid | HNO₃ | 63.01 | Water | H₂O | 18.02 |

| Atom Economy = [Mass of Desired Product / (Total Mass of Reactants)] x 100 = [183.16 / (138.16 + 63.01)] x 100 ≈ 91.1% |

Strategies to minimize waste and move beyond the limitations of traditional methods are a key focus of modern synthetic chemistry. These include the use of alternative nitrating agents and catalytic systems that are more environmentally friendly.

Table 2: Waste Minimization Strategies in Phenol Nitration

| Strategy | Description | Green Advantage | Reference |

|---|---|---|---|

| Solid Acid Catalysts | Replacing liquid acids like H₂SO₄ with recyclable solid catalysts such as zeolites (e.g., H-beta) or clays (B1170129) (e.g., montmorillonite (B579905) KSF). | Reduces corrosive liquid waste, simplifies product isolation, and allows for catalyst reuse, making the process cleaner and more economical. | royalsocietypublishing.orgacs.org |

| Alternative Nitrating Agents | Using reagents like metal nitrates in conjunction with a co-catalyst or tert-butyl nitrite. | These can offer higher selectivity and operate under milder conditions, avoiding the harshness of mixed acid and reducing byproduct formation. | sci-hub.seacs.org |

| Controlled Reaction Conditions | Optimizing parameters such as temperature, reaction time, and reactant concentration (e.g., using dilute nitric acid). | Improves selectivity for the desired para-isomer over the ortho-isomer, thus minimizing separation waste and maximizing yield. | ppaspk.orgbyjus.com |

By adopting these strategies, the synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol can be aligned more closely with the principles of waste prevention and atom economy.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Ionic Liquids)

Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. acs.orgacs.org Traditional nitration reactions may use excess sulfuric acid as both a catalyst and a solvent, or employ other organic solvents like acetic acid. google.com Many conventional solvents, particularly chlorinated ones, are now recognized as hazardous. wikipedia.org

The development of greener reaction media is essential for sustainable chemical production. For the synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol, several advanced alternatives to conventional solvents exist.

Aqueous Media: Phenol and its derivatives are reactive enough to be nitrated using dilute nitric acid, which makes water an excellent and environmentally benign solvent choice. byjus.comchemistrystudent.com Water is non-toxic, non-flammable, and readily available, making it a highly sustainable option. wikipedia.org

Solvent-Free Reactions: The most ideal green chemistry scenario is to eliminate the solvent entirely. Research has shown that nitration of phenols can be achieved under solvent-free conditions by carefully controlling physical parameters like temperature and reactant ratios, which simplifies the process and eliminates solvent waste. ppaspk.org

Table 3: Comparison of Conventional and Alternative Solvents for Nitration

| Solvent Type | Example(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional | Sulfuric Acid, Acetic Acid, Dichloromethane | Well-established, effective for many substrates. | Corrosive, hazardous (e.g., chlorinated), generates significant waste, difficult to recycle. | google.comwikipedia.org |

| Aqueous | Water | Non-toxic, non-flammable, inexpensive, readily available, highly sustainable. | May not be suitable for all substrates; can have high energy cost for removal. | acs.orgbyjus.com |

| Ionic Liquids | [BMIM][NO₃] | Low volatility, tunable properties, potential for recyclability, can act as both solvent and catalyst. | Higher cost, potential toxicity and biodegradability concerns, can be difficult to purify. | orientjchem.org |

| Renewable Organics | Ethanol, Ethyl Lactate | Derived from renewable resources, often biodegradable and less toxic than petrochemical solvents. | Performance may vary; may not be "drop-in" replacements without process modification. | orientjchem.orgsigmaaldrich.com |

| Solvent-Free | N/A | Eliminates solvent waste entirely, simplifies workup, reduces process steps and energy consumption. | Not feasible for all reactions; may require specialized equipment or lead to mixing/heating issues. | royalsocietypublishing.orgppaspk.org |

By carefully selecting the reaction medium, the environmental footprint of synthesizing 3-(2-Hydroxyethyl)-4-nitrophenol can be significantly reduced, paving the way for a more sustainable chemical industry.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 3 2 Hydroxyethyl 4 Nitrophenol

Reactivity of the Nitrophenol Moiety

The nitrophenol portion of the molecule is characterized by the electronic effects of the hydroxyl and nitro groups on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. ukessays.comwikipedia.orgchempedia.info Conversely, the hydroxyl group is an activating, ortho-para director for electrophilic substitutions. ukessays.com

Electrophilic Aromatic Substitution:

The electron-rich phenol (B47542) ring is susceptible to electrophilic aromatic substitution (EAS). ukessays.com The hydroxyl group directs incoming electrophiles to the ortho and para positions. ukessays.commasterorganicchemistry.com However, the presence of the strongly deactivating nitro group at the 4-position makes further electrophilic substitution on the ring less favorable. chempedia.info Reactions like nitration and sulfonation, which are common for benzene, would require harsh conditions. masterorganicchemistry.comyoutube.com For instance, the nitration of phenol with dilute nitric acid typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). wikipedia.org Further nitration of a nitrophenol, such as 4-nitrophenol, can lead to dinitro or trinitro derivatives, but this requires more forcing conditions. chemcess.com

Nucleophilic Aromatic Substitution:

The nitro group of nitrophenols can be readily reduced to an amino group, forming the corresponding aminophenol. This transformation is of significant industrial importance, for example, in the synthesis of paracetamol from 4-nitrophenol. wikipedia.org A variety of reducing agents and catalytic systems can be employed for this purpose.

Commonly used methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com

Metal-Based Reductants: Metals such as iron (Fe) or zinc (Zn) in acidic media are effective for nitro group reduction. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) can also be used, with Na2S sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied model reaction for evaluating the catalytic activity of various nanoparticles, including those based on gold, silver, platinum, and cobalt. nih.govmdpi.comresearchgate.netnih.govmdpi.com

| Catalyst | Reducing Agent | Key Findings | Reference |

|---|---|---|---|

| Pd Nanoparticles | Sodium borohydride (B1222165) | Reaction follows pseudo-first-order kinetics. | nih.gov |

| Au, Ag, Cu Nanoparticles on Polydopamine-Magnetite | Sodium borohydride | Catalytic activity varied as Au > Ag > Cu. | mdpi.com |

| Pt Nanoparticles on Co-Al LDH | Sodium borohydride | High catalytic activity and stability. | mdpi.com |

| Co-BDC MOF | Not specified | Achieved 99.25% conversion in 2 minutes. | nih.gov |

The transformation of nitrophenols, particularly the reduction of the nitro group, has been the subject of detailed kinetic and mechanistic investigations. The reduction of 4-nitrophenol is often used as a model reaction to study the kinetics of heterogeneous catalysis. nih.gov These studies typically follow the reaction progress using UV-vis spectroscopy, monitoring the disappearance of the 4-nitrophenolate (B89219) ion. nih.govmdpi.com

For the catalytic reduction by metal nanoparticles, the Langmuir-Hinshelwood mechanism is often proposed, which involves the adsorption of both the nitrophenolate and the reducing agent (e.g., borohydride ions) onto the catalyst surface. nih.gov In some cases, the reaction kinetics can deviate from the common pseudo-first-order model. For instance, the reduction of 4-nitrophenol catalyzed by N-doped graphene was found to follow pseudo-zero-order kinetics, suggesting that the adsorption of the nitrophenol onto the graphene surface is the rate-determining step. rsc.org

Photochemical transformations of nitrophenols are also an active area of research. pnas.org Studies have shown that nitrophenols can undergo photolysis, leading to the formation of various products, which has implications for atmospheric chemistry. pnas.orgnih.gov Radical-driven processes are known to govern the fate of nitrophenols in aqueous environments, with reactions involving radicals leading to hydroxylation, oligomerization, and the formation of byproducts like nitrous acid (HONO). acs.org

Reactions Involving the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl side chain, -CH2CH2OH, offers additional sites for chemical modification, primarily centered around the reactivity of the primary alcohol functionality.

Oxidation:

The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Standard oxidizing agents for primary alcohols include pyridinium (B92312) chlorochromate (PCC) for oxidation to the aldehyde and potassium permanganate (B83412) (KMnO4) or chromic acid for oxidation to the carboxylic acid. The specific conditions would need to be chosen carefully to avoid unwanted side reactions on the electron-rich and potentially sensitive nitrophenol ring.

Reduction:

Further reduction of the alcohol functionality is not a typical reaction, as it is already in a reduced state. However, the hydroxyl group could potentially be removed through a dehydroxylation process, which would first involve converting the hydroxyl group into a better leaving group, followed by reduction.

The hydroxyl group of the side chain is a prime target for various derivatization reactions.

Etherification:

The alcohol can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed etherification with another alcohol is also a possibility. osti.gov

Esterification:

Esterification can be readily achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) under appropriate conditions. chemcess.comjocpr.comnih.gov Acid catalysts are often employed for reactions with carboxylic acids. nih.gov For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction. jocpr.com

Amidation:

While the hydroxyl group itself does not directly undergo amidation, it can be first converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by an amine to form a new carbon-nitrogen bond. A more direct approach to forming an amide linkage would involve a different set of reactions, for example, by first oxidizing the alcohol to a carboxylic acid and then coupling it with an amine. nih.govnih.govyoutube.com The reduction of amides can also lead to the formation of amines. youtube.com

| Reaction Type | Reagents | Functional Group Transformation | Reference |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., Williamson synthesis) | -OH to -OR | organic-chemistry.org |

| Esterification | Carboxylic acid, Acid catalyst | -OH to -O(CO)R | chemcess.comjocpr.comnih.gov |

| Amidation (multi-step) | 1. Oxidation to COOH; 2. Amine, Coupling agent | -CH2OH to -CONH- | nih.govnih.govyoutube.com |

Intramolecular Cyclization and Ring Formation Pathways

The presence of the 2-hydroxyethyl group at the 3-position of 4-nitrophenol introduces the potential for intramolecular cyclization reactions. Under specific conditions, the hydroxyl group of the ethyl substituent could react with the nitro group or the phenolic hydroxyl group, or potentially displace another substituent on the ring, to form a new heterocyclic ring system.

For instance, intramolecular C-H insertion reactions are known to occur with related compounds, leading to the formation of cyclic structures. researchgate.net While no direct evidence for intramolecular cyclization of 3-(2-Hydroxyethyl)-4-nitrophenol was found, the general principles of such reactions in substituted phenols suggest it as a plausible transformation pathway under appropriate thermal or photochemical conditions.

Photochemical and Thermochemical Reaction Pathways

The photochemical behavior of nitrophenols is a subject of significant interest due to their role as atmospheric brown carbon. copernicus.orgnih.gov Upon absorption of UV radiation, 4-nitrophenol can undergo several photochemical processes. nih.gov

Photochemical Pathways:

Excited-State Dynamics: Photoexcitation of 4-nitrophenol leads to the formation of an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1) or return directly to the ground state (S0). nih.gov

Proton Transfer: In aqueous solutions, excited-state proton transfer (ESPT) from the phenolic hydroxyl group to surrounding water molecules can occur, forming the 4-nitrophenolate anion. nih.gov

Degradation: The reaction with hydroxyl radicals (•OH) is a major degradation pathway for 4-nitrophenol in the aqueous phase and can lead to the formation of various phenolic products and non-aromatic compounds. copernicus.orgcopernicus.orgresearchgate.net The presence of the hydroxyethyl group in 3-(2-Hydroxyethyl)-4-nitrophenol could influence the rate and products of such reactions. The solvent environment can also play a role in the photodegradation rates of nitrophenols. rsc.org

Thermochemical Pathways:

Reduction of the Nitro Group: A common reaction for nitrophenols is the reduction of the nitro group to an amino group, forming an aminophenol. chemcess.com This can be achieved using various reducing agents.

Reactions of the Aromatic Ring: The aromatic ring can undergo reactions such as halogenation, sulfonation, and acylation. chemcess.com The directing effects of the existing substituents would influence the position of further substitution.

The following table summarizes the key photochemical and thermochemical reactions of 4-nitrophenol, which are expected to be relevant for 3-(2-Hydroxyethyl)-4-nitrophenol.

| Reaction Type | Conditions | Products |

| Photodissociation | UV light | Radical species |

| Photoreduction | Light, hydrogen donor | Reduced carbonyl compounds |

| Photochemical Cyclization | Light | Cyclic isomers |

| Reduction | Reducing agents (e.g., Na2S2O4, Zn/HCl) | Aminophenols |

| Halogenation | Halogenating agent | Halogenated nitrophenols |

| Sulfonation | Sulfonating agent | Nitrophenolsulfonic acids |

| Acylation | Acylating agent | Acylated nitrophenols |

This table is based on general reactions of nitrophenols and may not be fully representative of 3-(2-Hydroxyethyl)-4-nitrophenol due to the influence of the hydroxyethyl group.

Stability and Degradation in Controlled Chemical Environments

The stability of 3-(2-Hydroxyethyl)-4-nitrophenol is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

pH-Dependent Stability: Like 4-nitrophenol, 3-(2-Hydroxyethyl)-4-nitrophenol is expected to be more stable in acidic to neutral conditions. In alkaline solutions (pH > 7), deprotonation of the phenolic hydroxyl group occurs, forming the corresponding phenolate. copernicus.orgcopernicus.org This can lead to irreversible reactions and the formation of a lower number of phenolic degradation products. copernicus.orgcopernicus.org

Oxidative Degradation: In the presence of oxidizing agents like hydroxyl radicals, 3-(2-Hydroxyethyl)-4-nitrophenol is expected to degrade. Studies on 4-nitrophenol have shown that reaction with •OH leads to the formation of products like 4-nitrocatechol (B145892) and other non-aromatic compounds. copernicus.orgcopernicus.orgresearchgate.net The presence of the hydroxyethyl group may alter the product distribution.

Thermal Degradation: At elevated temperatures, nitrophenols can undergo decomposition. The specific degradation products would depend on the temperature and the presence of other chemical species.

The degradation of related compounds has been studied in various environments. For instance, the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 involves monooxygenation and subsequent ring cleavage. frontiersin.org While this is a biological degradation pathway, it highlights the potential for the breakdown of the aromatic ring system.

The following table summarizes the stability of 4-nitrophenol under different conditions, providing an indication of the expected behavior of 3-(2-Hydroxyethyl)-4-nitrophenol.

| Condition | Stability | Key Degradation Products |

| Acidic pH (pH=2) | Relatively stable | Phenolic products |

| Alkaline pH (pH=9) | Less stable, irreversible reactions | Fewer phenolic products, higher yield of 4-nitrocatechol |

| Presence of •OH | Unstable | 4-Nitrocatechol, non-aromatic compounds |

| Elevated Temperature | Varies with temperature | Decomposition products |

This table is based on data for 4-nitrophenol and serves as a general guide. The stability of 3-(2-Hydroxyethyl)-4-nitrophenol may differ due to the presence of the hydroxyethyl substituent.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Hydroxyethyl 4 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(2-Hydroxyethyl)-4-nitrophenol. Through the application of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a detailed picture of the molecule's connectivity and environment of each atom can be constructed. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Hydroxyethyl)-4-nitrophenol provides key information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring. The protons of the hydroxyethyl (B10761427) group will also give characteristic signals, typically a triplet for the methylene (B1212753) group adjacent to the aromatic ring and another triplet for the methylene group attached to the hydroxyl group, with coupling between them. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 3-(2-Hydroxyethyl)-4-nitrophenol, distinct signals are expected for the six carbons of the aromatic ring and the two carbons of the hydroxyethyl side chain. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. For instance, the carbon atom bearing the nitro group will be shifted downfield, while the carbon with the hydroxyl group will be shifted upfield. Proton-decoupled ¹³C NMR is often employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. chegg.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons, for example, between the two methylene groups of the hydroxyethyl side chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbon atoms in the molecule's framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(2-Hydroxyethyl)-4-nitrophenol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.2 | 115 - 150 |

| CH₂ (adjacent to ring) | ~2.8 - 3.2 | ~35 - 45 |

| CH₂ (adjacent to OH) | ~3.7 - 4.1 | ~60 - 70 |

| Phenolic OH | Variable, broad | - |

| Ethyl OH | Variable, broad | - |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is vital for identifying the characteristic functional groups present in 3-(2-Hydroxyethyl)-4-nitrophenol. researchgate.netlongdom.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 3-(2-Hydroxyethyl)-4-nitrophenol will exhibit distinct absorption bands corresponding to the vibrations of its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, often broadened due to hydrogen bonding. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1500-1560 cm⁻¹ and another for the symmetric stretching vibration around 1335-1385 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. C-O stretching vibrations from the phenolic and alcoholic groups will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching bands are typically weak in Raman spectra, the symmetric stretching vibration of the nitro group often gives a strong Raman signal. Aromatic ring vibrations also tend to produce strong and sharp bands in the Raman spectrum, aiding in the structural confirmation. The combination of both FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. nsf.gov For instance, in a related compound, 3-methyl-4-nitrophenol (B363926), the FT-IR and FT-Raman spectra have been used for a complete vibrational assignment. researchgate.net

Table 2: Characteristic Vibrational Frequencies for 3-(2-Hydroxyethyl)-4-nitrophenol

| Functional Group | FT-IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| O-H Stretch (phenolic, alcoholic) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-2960 | Moderate |

| Asymmetric NO₂ Stretch | 1500-1560 (strong) | Moderate |

| Symmetric NO₂ Stretch | 1335-1385 (strong) | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch | 1000-1260 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of 3-(2-Hydroxyethyl)-4-nitrophenol. rsc.org This allows for the unambiguous confirmation of its molecular formula, C₈H₉NO₄.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides valuable insights into the molecule's structure. The fragmentation pattern observed in the mass spectrum can be analyzed to understand how the molecule breaks apart upon ionization. For 3-(2-Hydroxyethyl)-4-nitrophenol, characteristic fragmentation pathways would likely involve the loss of the hydroxyethyl group, the nitro group, or water. The accurate mass measurement of these fragment ions further supports the proposed structure. For example, the loss of the ethyl group (C₂H₅) would result in a specific mass difference that can be precisely measured.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 3-(2-Hydroxyethyl)-4-nitrophenol, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This provides an exact picture of its conformation.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. For instance, the hydroxyl groups and the nitro group of 3-(2-Hydroxyethyl)-4-nitrophenol are likely to participate in a network of intermolecular hydrogen bonds, which would be clearly elucidated by an X-ray crystal structure analysis. While a specific crystal structure for 3-(2-Hydroxyethyl)-4-nitrophenol was not found in the search results, the technique has been applied to similar nitrophenyl compounds, demonstrating its utility in this area. acs.org

Chromatographic Method Development for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of 3-(2-Hydroxyethyl)-4-nitrophenol and for its quantitative analysis in various matrices.

HPLC and UHPLC are the most widely used chromatographic techniques for the analysis of non-volatile and thermally labile compounds like 3-(2-Hydroxyethyl)-4-nitrophenol. nih.govsigmaaldrich.com These methods offer high resolution, sensitivity, and reproducibility.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The detector of choice is often a UV-Vis detector, as the nitroaromatic chromophore of 3-(2-Hydroxyethyl)-4-nitrophenol absorbs strongly in the UV region.

Method development for HPLC or UHPLC would involve optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time, well-separated from any impurities. UHPLC, with its smaller particle size columns, can offer faster analysis times and improved resolution compared to conventional HPLC. thermofisher.comchromatographyonline.com

While 3-(2-Hydroxyethyl)-4-nitrophenol itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), it can be analyzed after conversion to a more volatile derivative. researchgate.net Derivatization of the hydroxyl groups, for example, by silylation or acetylation, increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

The GC separation would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information for quantification and a mass spectrum for identity confirmation. The EPA has established methods for the analysis of nitroaromatics using GC. epa.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of 3-(2-Hydroxyethyl)-4-nitrophenol in complex mixtures. These methods provide not only quantitative data but also structural information, which is crucial for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of polar and thermally labile compounds like 3-(2-Hydroxyethyl)-4-nitrophenol. The compound can be effectively separated from other components in a mixture using reverse-phase high-performance liquid chromatography (HPLC). For mass spectrometric detection, a mobile phase compatible with the MS interface, such as one containing formic acid instead of phosphoric acid, is employed. nih.gov The separation is typically achieved on a C18 or a specialized column designed for polar compounds.

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides mass-to-charge ratio (m/z) information of the eluting compounds. For 3-(2-Hydroxyethyl)-4-nitrophenol, electrospray ionization (ESI) in negative ion mode is expected to be highly effective due to the presence of the acidic phenolic hydroxyl group. The deprotonated molecule [M-H]⁻ would be the primary ion observed.

Table 1: Representative LC-MS Parameters for Nitrophenol Analysis

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Note: These are representative parameters and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds. While nitrophenols can be analyzed directly by GC, their polarity can lead to poor peak shape and interaction with active sites in the GC system. researchgate.net To overcome these issues, derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.netnih.gov For 3-(2-Hydroxyethyl)-4-nitrophenol, both the phenolic hydroxyl and the ethyl alcohol hydroxyl groups are amenable to derivatization. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce the more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

Following separation on a suitable capillary column (e.g., DB-5ms), the eluting compounds are ionized, typically by electron impact (EI), and the resulting fragmentation pattern is analyzed. The mass spectrum of the derivatized 3-(2-Hydroxyethyl)-4-nitrophenol would provide a unique fingerprint for its identification.

Table 2: Illustrative GC-MS Parameters for Derivatized Nitrophenol Analysis

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injection Mode | Splitless |

| Derivatization Agent | BSTFA with 1% TMCS |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 50-550 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Note: These parameters are for illustrative purposes and would need to be optimized for the specific derivative of 3-(2-Hydroxyethyl)-4-nitrophenol.

The analysis of complex mixtures using these hyphenated techniques can be further enhanced by employing multivariate analysis methods to process the large datasets generated. restek.com

Electrochemical Sensing and Voltammetric Methods for Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of electroactive compounds like 3-(2-Hydroxyethyl)-4-nitrophenol. The presence of the nitro group, which is readily reducible, makes this compound an excellent candidate for analysis by voltammetric techniques. electrochemsci.org

The electrochemical behavior of nitrophenols typically involves the irreversible reduction of the nitro group to a hydroxylamine, and in some cases, further to an amine group. acs.org The potential at which this reduction occurs is dependent on the pH of the supporting electrolyte and the specific substituents on the phenol (B47542) ring. acs.org

Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of nitrophenol detection. These modifications can include nanomaterials like graphene, carbon nanotubes, and metal nanoparticles, which increase the electrode surface area and facilitate electron transfer. acs.orgrsc.orgresearchgate.net

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic voltammetry is often used to study the electrochemical behavior of the analyte, including the reduction potential and the nature of the electrochemical reaction (reversible or irreversible). For quantitative analysis, differential pulse voltammetry (DPV) is frequently preferred due to its higher sensitivity and better resolution. electrochemsci.orgresearchgate.net In DPV, the peak current is directly proportional to the concentration of the analyte over a certain range.

For the analysis of 3-(2-Hydroxyethyl)-4-nitrophenol, a glassy carbon electrode (GCE) or a screen-printed electrode could be used as the base electrode. The performance of the sensor can be improved by modifying the electrode surface. The optimal pH for the analysis would need to be determined, as the peak potential and current are pH-dependent. acs.org

Table 3: Representative Conditions for Voltammetric Determination of a Nitrophenol

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | -0.2 V to -1.0 V vs. Ag/AgCl |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

Note: These conditions are based on the analysis of other nitrophenols and would require optimization for 3-(2-Hydroxyethyl)-4-nitrophenol.

The development of a selective electrochemical sensor for 3-(2-Hydroxyethyl)-4-nitrophenol would need to consider potential interferences from other structurally similar compounds that may be present in the sample. cas.cz The selectivity can be improved through the design of the electrode modification, for instance, by incorporating molecular recognition elements. rsc.org

Computational Chemistry and Theoretical Investigations of 3 2 Hydroxyethyl 4 Nitrophenol

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to determining the electronic characteristics of a molecule. These calculations provide valuable information on molecular stability, reactivity, and the distribution of electrons.

HOMO-LUMO Energy Gap: A key aspect of QM calculations is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.govedu.krd

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govedu.krd Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.govwuxiapptec.com These calculations are crucial for predicting how 3-(2-Hydroxyethyl)-4-nitrophenol might behave in chemical reactions. For instance, a molecule with a low HOMO-LUMO gap is considered "soft" and more prone to reaction. nih.govedu.krd

Electrostatic Potential (ESP): The electrostatic potential map is another vital output of QM calculations. It illustrates the charge distribution on the molecule's surface, providing a visual guide to its relative polarity. researchgate.net The ESP map uses a color spectrum where red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral or non-polar regions. researchgate.net For 3-(2-Hydroxyethyl)-4-nitrophenol, the ESP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, highlighting these as potential sites for interaction with electrophiles.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and kinetic stability. longdom.org |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) Studies for Ground-State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. chemrxiv.org It is particularly effective for determining optimized molecular structures and simulating vibrational spectra. nih.gov

Ground-State Geometries: DFT calculations are employed to find the lowest energy conformation of a molecule, known as its ground-state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to achieve the most stable arrangement of atoms. For 3-(2-Hydroxyethyl)-4-nitrophenol, DFT would be used to determine the precise three-dimensional structure, including the orientation of the hydroxyethyl (B10761427) and nitro functional groups relative to the phenol (B47542) ring.

Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the molecule's vibrational frequencies. researchgate.net These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational spectrum can be directly compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.gov This comparison allows for the precise assignment of observed spectral bands to specific molecular motions, a process aided by calculating the Potential Energy Distribution (PED). nih.gov For example, DFT calculations can distinguish the characteristic stretching frequencies of the O-H, N-O, and C-C bonds within the molecule.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3650 | 3580-3670 |

| O-H (Phenol) | Stretching | 3550 | 3500-3570 |

| C-H (Aromatic) | Stretching | 3100 | 3050-3150 |

| NO2 | Asymmetric Stretching | 1525 | 1500-1550 |

| NO2 | Symmetric Stretching | 1345 | 1335-1370 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

Conformational Analysis: The hydroxyethyl side chain of 3-(2-Hydroxyethyl)-4-nitrophenol is flexible, meaning the molecule can exist in multiple spatial arrangements or conformations. MD simulations can explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape might influence its properties and interactions.

Intermolecular Interactions: MD simulations are also invaluable for studying how 3-(2-Hydroxyethyl)-4-nitrophenol interacts with other molecules, such as solvents or other chemical species in a mixture. chemmethod.com These simulations can quantify the strength of intermolecular forces like hydrogen bonding and van der Waals interactions. chemmethod.com For instance, an MD simulation could model how the molecule interacts with water, revealing the structure of the surrounding solvent and the stability of hydrogen bonds formed by the hydroxyl and nitro groups. This provides insight into its solubility and behavior in aqueous environments.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the interpretation of experimental data or even predict spectra for unknown compounds.

NMR Chemical Shifts: Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. nih.gov The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental NMR spectra. nih.gov This can be a powerful tool for confirming the chemical structure of 3-(2-Hydroxyethyl)-4-nitrophenol and assigning specific peaks in its NMR spectrum. youtube.com

IR/Raman Intensities: In addition to calculating vibrational frequencies, theoretical methods can also predict the intensities of infrared absorptions and Raman scattering activities. longdom.org The predicted intensities help in understanding why some vibrational modes produce strong signals in a spectrum while others are weak or absent. This information is critical for a complete interpretation of experimental IR and Raman spectra. For example, resonance Raman effects, which can dramatically enhance certain Raman signals, can be explored computationally by considering the molecule's electronic excited states. nsf.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Material Science and Catalysis (non-biological systems)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the structural or computationally derived properties of molecules with their observed activities or properties. mdpi.com

In the context of material science and catalysis, QSAR/QSPR models can be developed to predict the performance of compounds like 3-(2-Hydroxyethyl)-4-nitrophenol without the need for extensive experimentation. The "descriptors" used in these models are often derived from the computational methods described above.

For example, electronic properties such as the HOMO-LUMO energy gap, electrostatic potential values, and dipole moment could be used as descriptors to predict the catalytic efficiency of 3-(2-Hydroxyethyl)-4-nitrophenol or related compounds in a specific chemical process. One such application is in the catalytic reduction of other nitrophenols, which are common environmental pollutants. nih.gov A QSPR model could be built to correlate these quantum chemical descriptors with the reaction rate constant, allowing for the rapid screening of similar molecules to identify more effective catalysts. This approach provides a rational framework for designing new materials and catalysts with enhanced properties.

Environmental Fate, Transport, and Degradation Pathways of 3 2 Hydroxyethyl 4 Nitrophenol

Abiotic Transformation Mechanisms in Natural Environments

Abiotic transformation processes are critical in determining the initial fate of nitrophenols released into the environment. These reactions occur without the involvement of microorganisms and are primarily driven by light and water.

Photodegradation, or the breakdown of compounds by light, is a significant removal pathway for nitrophenols in sunlit surface waters and the atmosphere. cdc.gov For instance, the atmospheric half-lives of 2-nitrophenol (B165410), 3-nitrophenol (B1666305), and 4-nitrophenol (B140041) are estimated to be between 3 and 18 days. cdc.gov In water, photolysis is a more dominant process near the surface where sunlight penetration is highest. cdc.gov

Studies on 4-nitrophenol (4-NP) have shown that its photodegradation follows pseudo-first-order kinetics. The rate of this degradation can be significantly influenced by the presence of photocatalysts like titanium dioxide (TiO2). For example, the photodegradation of 4-NP is enhanced with the use of B-doped TiO2 nanostructures, with the rate constant increasing from 0.006 min⁻¹ for pure TiO2 to 0.0322 min⁻¹ for B-doped TiO2. Similarly, the presence of other photocatalysts can influence degradation efficiency.

The products of photodegradation are varied. The reaction of hydroxyl radicals (OH) with 4-NP in aqueous solutions can lead to the formation of phenolic products such as 4-nitrocatechol (B145892). nih.gov The yield of these products can be pH-dependent. nih.gov Ultimately, complete mineralization to carbon dioxide can occur. epa.gov

Table 1: Photodegradation Data for Analogous Nitrophenols

| Compound | Conditions | Rate Constant | Major Products Identified |

| 4-Nitrophenol | UV light, TiO₂ catalyst | 0.006 min⁻¹ | 4-Nitrocatechol, Hydroquinone (B1673460) |

| 4-Nitrophenol | UV light, B-doped TiO₂ | 0.0322 min⁻¹ | Not specified |

| 2,4-Dinitroanisole | Photolysis in water | Not specified | 2-Hydroxy-4-nitroanisole, 2,4-Dinitrophenol |

This table presents data for analogous compounds to infer the potential behavior of 3-(2-Hydroxyethyl)-4-nitrophenol.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple nitrophenols under typical environmental conditions. nih.gov However, the rate of hydrolysis can be influenced by pH. For some nitrophenyl compounds, hydrolysis rates are observed to increase at both low and high pH extremes. chemrxiv.org

Oxidation processes, particularly by hydroxyl radicals (OH), play a crucial role in the transformation of nitrophenols in aqueous environments. nih.gov The reaction of OH with 4-nitrophenol has been shown to lead to the formation of various hydroxylated and ring-opened products. nih.gov The efficiency of this process can also be pH-dependent. nih.gov

Biotic Degradation by Microbial Systems

Microbial degradation is a key process for the removal of nitrophenols from soil and water. cdc.gov A wide range of microorganisms have been identified that can utilize nitrophenols as a source of carbon, nitrogen, and energy.

The biodegradation of nitrophenols can proceed through different pathways depending on the specific compound, the microbial species, and the environmental conditions (e.g., aerobic vs. anaerobic).

For 4-nitrophenol, two primary aerobic degradation pathways have been identified: the hydroquinone pathway and the hydroxyquinol pathway. nih.govnih.gov In the hydroquinone pathway, 4-nitrophenol is first converted to benzoquinone, which is then reduced to hydroquinone before further degradation. nih.gov The hydroxyquinol pathway involves the initial conversion of 4-nitrophenol to 4-nitrocatechol. nih.gov

In the case of 3-methyl-4-nitrophenol (B363926), degradation by Burkholderia sp. strain SJ98 was found to proceed through the formation of methyl-1,4-benzoquinone and methylhydroquinone. nih.gov

Under anaerobic conditions, the initial step in the degradation of 3-nitrophenol involves the reduction of the nitro group to a hydroxylamino group. epa.gov

Table 2: Key Microbial Metabolites in the Degradation of Analogous Nitrophenols

| Parent Compound | Microorganism | Key Metabolites | Degradation Pathway |

| 4-Nitrophenol | Moraxella sp. | Benzoquinone, Hydroquinone | Hydroquinone pathway |

| 3-Methyl-4-nitrophenol | Burkholderia sp. SJ98 | Methyl-1,4-benzoquinone, Methylhydroquinone | Not fully elucidated |

| 3-Nitrophenol | Ralstonia eutropha | 3-Hydroxyaminophenol, Aminohydroquinone | Reductive pathway |

This table presents data for analogous compounds to infer the potential behavior of 3-(2-Hydroxyethyl)-4-nitrophenol.

The microbial degradation of nitrophenols is facilitated by specific enzymes. Monooxygenases are frequently involved in the initial step of aerobic degradation, catalyzing the removal of the nitro group. nih.govepa.gov For example, a PNP 4-monooxygenase from Burkholderia sp. strain SJ98 has been shown to catalyze the initial monooxygenation of 3-methyl-4-nitrophenol. nih.gov This is followed by the action of reductases, such as 1,4-benzoquinone (B44022) reductase, which further transforms the intermediates. nih.gov

In some cases, the enzymes involved in the degradation of one nitrophenol can also act on other structurally similar compounds, demonstrating a degree of metabolic flexibility in microorganisms. nih.gov

Sorption and Transport Phenomena in Soil and Water Matrices

The transport and bioavailability of nitrophenols in the environment are heavily influenced by their sorption to soil and sediment particles. Sorption is the process by which a chemical adheres to a solid surface.

The extent of sorption depends on the physicochemical properties of both the nitrophenol and the soil matrix. Factors such as soil organic matter content, clay content, and pH are important. For p-nitrophenol, sorption has been shown to be affected by the presence of other contaminants like heavy metals. For instance, copper has been found to suppress the sorption of p-nitrophenol on some soils. nih.gov

The addition of amendments like activated carbon to soil-bentonite barriers has been shown to significantly increase the sorption of phenol (B47542), thereby reducing its transport. nih.gov This suggests that for nitrophenols, sorption to organic carbon is a key process. The mobility of nitrophenols in soil is expected to be influenced by their water solubility and their tendency to sorb to soil organic matter. nih.gov Generally, increased sorption leads to decreased mobility and bioavailability. nih.gov

Remediation Technologies and Strategies for Nitrophenol Compounds

Given the hazardous nature of nitrophenolic compounds, various technologies have been developed for their removal from contaminated water and soil. jebas.orgresearchgate.net These strategies can be broadly categorized into bioremediation, advanced oxidation processes, and chemical reduction.

Bioremediation

Bioremediation utilizes microorganisms to break down pollutants into less toxic substances and is often considered a cost-effective and environmentally friendly approach. iwaponline.comnih.gov

Bioaugmentation: This strategy involves introducing specific, highly efficient nitrophenol-degrading microorganisms or microbial consortia into the contaminated site to enhance the rate of degradation. iaea.orgdocumentsdelivered.com For example, a consortium of Pseudomonas sp., Cupriavidus necator, and Alcaligenes sp. has been used successfully to remediate soil contaminated with three different nitrophenol isomers. iaea.orgdocumentsdelivered.com

Immobilized Cell Technique: To overcome issues of toxicity at high pollutant concentrations, bacteria can be immobilized on various support materials. This protects the cells and can improve degradation efficiency. researchgate.netnih.gov

Engineered Strains: Genetic engineering has been used to construct strains, such as E. coli, with enhanced capabilities to degrade p-nitrophenol completely. nih.gov

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). nih.govwikipedia.org These radicals are powerful, non-selective oxidizing agents that can lead to the complete mineralization of nitrophenols into CO2, water, and inorganic ions. wikipedia.orgresearchgate.net

Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. researchgate.netmdpi.com This method has been shown to be highly effective for the rapid degradation of 4-nitrophenol. researchgate.net The process can be enhanced with UV light (photo-Fenton).

Photocatalysis: This AOP employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that produce hydroxyl radicals. nih.govresearchgate.net It is recognized as a highly efficient and safe method for pollutant remediation. researchgate.net

Ozonation: Ozone (O₃), often in combination with H₂O₂ and/or UV light, is another effective AOP for degrading nitrophenols. wikipedia.orgresearchgate.net

Chemical Reduction

Chemical reduction is a widely used method that converts the toxic nitro group (-NO₂) into a less harmful amino group (-NH₂). wikipedia.org

Catalytic Reduction: This process is a common and efficient approach. It typically involves a reducing agent, most often sodium borohydride (B1222165) (NaBH₄), and a catalyst. nih.govacs.org Nanoparticles of noble metals like gold (Au), platinum (Pt), and copper (Cu) are frequently used as catalysts, providing a surface for the reaction to occur. acs.orgnih.govmdpi.com This method transforms 4-nitrophenol into 4-aminophenol (B1666318) (4-AP), which is a valuable industrial intermediate used in the synthesis of pharmaceuticals like paracetamol. nih.gov The reaction progress can be easily monitored by observing the disappearance of the yellow color of the 4-nitrophenolate (B89219) ion. nih.govacs.org

Interactive Table: Remediation Technologies for Nitrophenol Compounds

| Technology | Mechanism | Key Reagents/Catalysts | Advantages | Disadvantages/Limitations |

|---|---|---|---|---|

| Bioremediation | Microbial enzymes break down the aromatic ring or transform functional groups. iwaponline.com | Bacteria (Pseudomonas, Arthrobacter), Fungi. researchgate.netiwaponline.com | Cost-effective, potential for complete mineralization, environmentally friendly. nih.gov | Slow process, sensitive to toxicity and environmental conditions (pH, temp), lag phase may occur. iwaponline.comnih.gov |

| Advanced Oxidation | Generation of highly reactive hydroxyl radicals (•OH) for non-selective oxidation. wikipedia.org | H₂O₂, Fe²⁺ (Fenton), O₃, TiO₂, UV light. researchgate.netresearchgate.net | Rapid degradation, can handle a wide range of contaminants, high efficiency. researchgate.net | High operational costs (energy, reagents), potential formation of toxic byproducts if incomplete. researchgate.netmdpi.com |

| Chemical Reduction | Reduction of the nitro group (-NO₂) to an amino group (-NH₂). wikipedia.org | Sodium borohydride (NaBH₄), Metal catalysts (Au, Pt, Cu nanoparticles). nih.govnih.gov | Fast and efficient, converts toxic pollutant to a valuable product (4-aminophenol). nih.gov | Requires stoichiometric amounts of reducing agents, catalyst can be expensive and may require recovery. mdpi.com |

Applications and Emerging Research Areas of 3 2 Hydroxyethyl 4 Nitrophenol in Non Clinical Fields

Role as a Key Intermediate in Organic Synthesis and Fine Chemical Production

The principal application of 3-(2-Hydroxyethyl)-4-nitrophenol is as an intermediate in multi-step organic synthesis. Its functional groups can be selectively modified to create a range of derivatives. For instance, the nitro group can be reduced to an amine, opening pathways to the synthesis of various substituted anilines which are precursors to dyes, pharmaceuticals, and other specialty chemicals. The hydroxyl groups can undergo esterification or etherification to introduce new functionalities.

While detailed public research on its specific large-scale industrial use is scarce, it is recognized as a valuable precursor in the synthesis of certain complex organic molecules. Its structural similarity to other nitrophenols that are widely used as intermediates suggests its potential in analogous synthetic routes.

Integration into Advanced Materials Science and Polymer Chemistry

The bifunctional nature of 3-(2-Hydroxyethyl)-4-nitrophenol, possessing two hydroxyl groups, makes it a candidate for incorporation into polymeric structures.

In theory, 3-(2-Hydroxyethyl)-4-nitrophenol can act as a monomer or a chain extender in the synthesis of polyesters and polyurethanes. The incorporation of its nitrophenol moiety into a polymer backbone could impart specific properties, such as altered thermal stability, dyeability, or optical characteristics. Research in this area is still in its infancy, with no significant body of work published to date. However, the potential for creating functional polymers with tailored properties remains an area for future exploration.

The phenolic hydroxyl group of 3-(2-Hydroxyethyl)-4-nitrophenol has a pKa value that makes it responsive to changes in pH. This property could be exploited in the design of pH-sensitive materials. For example, polymers containing this moiety might exhibit changes in solubility or conformation in response to different pH levels.

Furthermore, the nitro group is redox-active and can be reversibly reduced and oxidized. This opens the possibility of developing redox-responsive materials. Such materials could find applications in controlled release systems, sensors, or smart coatings that change their properties in response to an electrical signal or the presence of reducing/oxidizing agents. Currently, these applications are largely theoretical and await experimental validation.

Contribution to Dye and Pigment Chemistry Research

Nitrophenols are well-known precursors in the synthesis of azo dyes. The general synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic compound. It is plausible that 3-(2-Hydroxyethyl)-4-nitrophenol could be used in a similar fashion to create novel dyes. The presence of the hydroxyethyl (B10761427) group could modify the properties of the resulting dye, such as its solubility, color, and affinity for certain fibers. However, specific examples of dyes synthesized from this particular compound are not prevalent in the current literature.

Utilization in Catalysis Research

The study of the catalytic reduction of nitroarenes is a significant area of research, often used to evaluate the efficiency of new catalysts. While not its primary application, 4-nitrophenol (B140041) is a very common probe molecule for this purpose. Although less common, 3-(2-Hydroxyethyl)-4-nitrophenol could theoretically be used as a probe molecule to assess the activity and selectivity of hydrogenation catalysts. The additional hydroxyethyl group might influence the molecule's interaction with the catalyst surface, providing further insights into the catalytic mechanism. There is no substantial evidence to suggest its widespread use in this context.

Analytical Reagent and Sensor Development

The chromophoric nature of the nitrophenol group means that 3-(2-Hydroxyethyl)-4-nitrophenol absorbs light in the UV-visible region. This property is fundamental to its potential use in analytical chemistry. For instance, its concentration in a solution can be determined using spectrophotometry.

Moreover, the reactive nature of its functional groups could be harnessed to develop chemical sensors. For example, a reaction that consumes or modifies the nitrophenol structure could lead to a change in color or fluorescence, which could be used for the detection of a specific analyte. As with other areas, dedicated research on 3-(2-Hydroxyethyl)-4-nitrophenol as an analytical reagent or in sensor development is not yet established.

Future Directions and Grand Challenges in 3 2 Hydroxyethyl 4 Nitrophenol Research

Development of Highly Efficient and Selective Catalytic Transformations

A significant challenge in the utilization of 3-(2-Hydroxyethyl)-4-nitrophenol lies in the development of highly efficient and selective catalytic transformations. The reduction of the nitro group to an amino group is a pivotal reaction, as the resulting aminophenol derivative is a valuable intermediate in various industries, including pharmaceuticals and dyes. mdpi.commdpi.com

Current research often focuses on the catalytic reduction of 4-nitrophenol (B140041) as a model reaction. nih.govijsr.netnih.gov These studies frequently employ noble metal nanoparticles, such as gold (Au), silver (Ag), and platinum (Pt), as catalysts in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govijsr.netnih.govmdpi.com The efficiency of these catalysts is a key area of investigation, with researchers aiming for high conversion rates and recyclability. mdpi.comnih.gov For instance, studies have shown that copper(II) complexes and Fe3O4-Au magnetic nanocomposites can achieve high conversion percentages in the reduction of 4-nitrophenol. nih.govmdpi.com

Table 1: Comparison of Catalysts for Nitrophenol Reduction

| Catalyst | Substrate | Conversion/Efficiency | Reference |

| Copper(II) complexes | 4-Nitrophenol | Up to 97.5% conversion | nih.gov |

| Fe3O4-Au magnetic nanocomposites | 4-Nitrophenol | High catalytic ability, readily separable | mdpi.com |

| Pt nanoparticles on Co-Al LDH | 4-Nitrophenol | Superior catalytic activity and stability | mdpi.com |

| Green-synthesized Au nanoparticles | 4-Nitrophenol | 92% reduction after 1 hour | nih.gov |

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of nitrophenols often involves the nitration of phenol (B47542), which can lead to a mixture of isomers and the use of harsh reagents. wikipedia.org A grand challenge is to develop novel synthetic methodologies for 3-(2-Hydroxyethyl)-4-nitrophenol that are more sustainable. This includes exploring "green" synthesis routes that utilize environmentally benign solvents, catalysts, and starting materials. nih.govsciepublish.commdpi.com

The use of biocatalysts or enzymes in the synthesis process is a promising avenue. Another area of focus is the development of continuous flow processes, which can offer better control over reaction conditions, improve safety, and increase efficiency compared to batch processes. The goal is to create synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of toxic substances, aligning with the principles of green chemistry.

Advanced In-Silico Modeling for Predictive Chemical Behavior

Computational chemistry and in-silico modeling are poised to play a transformative role in understanding and predicting the chemical behavior of 3-(2-Hydroxyethyl)-4-nitrophenol. researchgate.netnih.govresearchgate.net Advanced modeling techniques can be used to predict various properties, including reactivity, spectral characteristics, and potential toxicity, without the need for extensive and costly laboratory experiments. researchgate.netchemrxiv.org

Researchers can use Density Functional Theory (DFT) and other computational methods to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and nonlinear optical properties of nitrophenol derivatives. researchgate.net These models can help in designing more effective catalysts by simulating the interaction between the catalyst surface and the nitrophenol molecule. chemrxiv.org Furthermore, in-silico models are being developed to predict the potential for reactive metabolite formation, which is crucial for assessing the safety of new compounds. nih.gov A significant challenge is to improve the accuracy and predictive power of these models, especially for complex systems and reactions. nih.govresearchgate.net